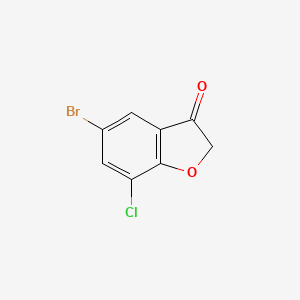![molecular formula C17H28N2O2 B2869435 N-(2-{3-azaspiro[5.5]undecan-3-yl}-2-oxoethyl)-N-ethylprop-2-enamide CAS No. 2361837-45-6](/img/structure/B2869435.png)
N-(2-{3-azaspiro[5.5]undecan-3-yl}-2-oxoethyl)-N-ethylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{3-azaspiro[55]undecan-3-yl}-2-oxoethyl)-N-ethylprop-2-enamide is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{3-azaspiro[5.5]undecan-3-yl}-2-oxoethyl)-N-ethylprop-2-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, followed by functional group modifications to introduce the oxoethyl and ethylprop-2-enamide moieties. Common reagents used in these reactions include alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-{3-azaspiro[5.5]undecan-3-yl}-2-oxoethyl)-N-ethylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
N-(2-{3-azaspiro[5.5]undecan-3-yl}-2-oxoethyl)-N-ethylprop-2-enamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: The compound’s unique structure makes it valuable in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(2-{3-azaspiro[5.5]undecan-3-yl}-2-oxoethyl)-N-ethylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{3-azaspiro[5.5]undecan-3-yl}ethan-1-ol: A related compound with a similar spirocyclic core but different functional groups.
N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride: Another spirocyclic compound with distinct substituents.
Uniqueness
N-(2-{3-azaspiro[55]undecan-3-yl}-2-oxoethyl)-N-ethylprop-2-enamide is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
N-[2-(3-azaspiro[5.5]undecan-3-yl)-2-oxoethyl]-N-ethylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-3-15(20)18(4-2)14-16(21)19-12-10-17(11-13-19)8-6-5-7-9-17/h3H,1,4-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPPHJJQNLWXSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCC2(CCCCC2)CC1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2869355.png)



![N-(Cyanomethyl)-2-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]acetamide](/img/structure/B2869359.png)
![6-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2869360.png)
![7-decyl-8-[(dibenzylamino)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2869362.png)
![N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]prop-2-enamide](/img/structure/B2869366.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2869367.png)


![5-(3-chloro-4-methylphenyl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2869374.png)
